4-Aminoquinaldine
Overview
Description
4-Aminoquinaldine, also known as 4-Amino-2-methylquinoline, is an organic compound with the molecular formula C₁₀H₁₀N₂. It is a derivative of quinoline, characterized by the presence of an amino group at the fourth position and a methyl group at the second position of the quinoline ring. This compound is of significant interest due to its diverse applications in medicinal chemistry and material science .
Mechanism of Action
Target of Action
4-Aminoquinaldine, also known as 2-methylquinolin-4-amine, is believed to function as an inhibitor of certain enzymes . Specifically, it is thought to impede the activity of enzymes involved in quinaldine metabolism .
Mode of Action
The precise mode of action of this compound remains incompletely understood. It is suggested that the effectiveness of this compound and related analogues is partly dependent upon drug accumulation in the acidic digestive vacuole . The presence of a short linker chain is believed to enable the molecule to circumvent the parasite-resistance mechanism, making it active against resistant parasites .
Biochemical Pathways
This compound derivatives have been found to present inhibitory effects on Leishmania donovani promastigotes and amastigotes .
Pharmacokinetics
It is known that 4-aminoquinolines, a related class of compounds, are extensively distributed in tissues and characterized by a long elimination half-life . Despite similarities in their chemical structures, these drugs show differences in their biotransformation and routes of elimination .
Result of Action
It is known that this compound derivatives have inhibitory effects onLeishmania donovani promastigotes and amastigotes , suggesting that the compound may have antiparasitic effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s crystallization is favored under hydrothermal conditions .
Biochemical Analysis
Biochemical Properties
4-Aminoquinaldine is a compound with the empirical formula C10H10N2 . It has a molecular weight of 158.20 . The compound is available in powder form and has a boiling point of 333 °C
Cellular Effects
The cellular effects of this compound are not well-studied. One study found that this compound derivatives presented inhibitory effects on L. donovani promastigotes and amastigotes
Molecular Mechanism
One study suggested that killing by a this compound derivative involved moderate inhibition of dihydrofolate reductase and elicitation of the apoptotic cascade
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminoquinaldine can be synthesized through various methods. One common approach involves the reduction of 4-nitroquinaldine using hydrogen gas in the presence of a palladium catalyst. Another method includes the reaction of 2-methylquinoline with ammonia under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 4-nitroquinaldine. This process involves the use of a palladium on carbon catalyst and hydrogen gas at elevated temperatures and pressures. The reaction is typically carried out in a solvent such as ethanol or methanol to facilitate the dissolution of reactants and products .
Chemical Reactions Analysis
Types of Reactions: 4-Aminoquinaldine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: The nitro group in 4-nitroquinaldine can be reduced to form this compound.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: this compound.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Aminoquinaldine has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Aminoquinaldine can be compared with other similar compounds such as:
4-Aminoquinoline: Both compounds have an amino group at the fourth position, but 4-Aminoquinoline lacks the methyl group at the second position.
Chloroquine: A well-known antimalarial drug, chloroquine is a derivative of 4-Aminoquinoline and shares similar pharmacological properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methylquinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCFIBRMFPWUDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216477 | |
Record name | 4-Amino-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>23.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24828903 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6628-04-2 | |
Record name | 4-Amino-2-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6628-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Quinaldinamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6628-04-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60281 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.914 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-QUINALDINAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YZ7028HHH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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